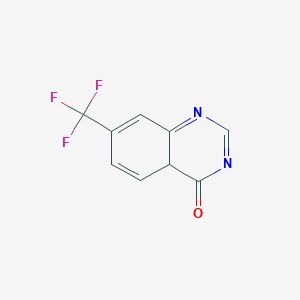
7-(trifluoromethyl)-4aH-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)-4aH-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a trifluoromethyl group at the 7th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions: 7-(Trifluoromethyl)-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学研究应用
Anticancer Activity
The quinazoline scaffold, including 7-(trifluoromethyl)-4aH-quinazolin-4-one, has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazoline can act as potent inhibitors of key signaling pathways involved in tumor growth.
- Mechanism of Action : Compounds like this compound have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis. A study highlighted the dual inhibitory effects against EGFR/VEGFR-2 kinases, suggesting that such compounds could be effective in targeting multiple pathways in cancer therapy .
- Case Studies : In vitro studies using various cancer cell lines have demonstrated that quinazoline derivatives induce apoptosis and inhibit cell proliferation. For instance, synthesized compounds were tested against colon, liver, breast, and lung cancer cells, showing promising antiproliferative activity .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives is another area of interest. The compound has been evaluated for its ability to modulate inflammatory pathways.
- Research Findings : Certain derivatives have been synthesized and tested for their anti-inflammatory activity, with results indicating significant inhibition of pro-inflammatory cytokines. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Antidiabetic Activity
Recent studies have also explored the antidiabetic properties of quinazoline derivatives. The ability to inhibit enzymes involved in glucose metabolism presents a novel therapeutic avenue.
- Enzyme Inhibition : Research indicates that compounds based on the quinazoline structure can effectively inhibit alpha-amylase and alpha-glucosidase, enzymes critical in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making these compounds potential candidates for managing diabetes .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical strategies aimed at enhancing its biological activity.
- Synthetic Routes : The compound can be synthesized through methods involving trifluoromethylation reactions, which introduce the trifluoromethyl group into the quinazoline framework. Such modifications are crucial for improving pharmacokinetic properties and biological efficacy .
Summary Table of Applications
作用机制
The mechanism of action of 7-(trifluoromethyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.
相似化合物的比较
Quinazolinone: Lacks the trifluoromethyl group but shares the core structure.
Trifluoromethylquinoline: Contains a quinoline core with a trifluoromethyl group.
Trifluoromethylbenzamide: Features a benzamide core with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-4aH-quinazolin-4-one is unique due to the presence of both the quinazolinone core and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4,6H |
InChI 键 |
WVNQNYLBADKHKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC=NC(=O)C21)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















